molecular formula C12H16N2O4S B2686835 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034294-20-5

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2686835
CAS No.: 2034294-20-5
M. Wt: 284.33
InChI Key: OKZARWAOEIWDRM-UHFFFAOYSA-N
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Description

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its primary research application is as a key precursor in the synthesis of compounds designed to inhibit DDI (DNA Damage-Inducible) interactions, which are critical pathways in cellular stress response and oncology research. This oxalamide derivative is specifically utilized in the development of VHL-based PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation strategies, as cited in patent literature (WO2022243552A1) . The molecule's structure, featuring a hydroxytetrahydrofuran moiety and a thiophene ring, contributes to its ability to act as a linker and functional group carrier, enabling researchers to modulate the physicochemical properties and binding affinities of larger, more complex bioactive molecules. Its value lies in enabling the exploration of novel mechanisms for targeted protein degradation, a rapidly advancing field with potential applications in developing therapies for cancer, neurodegenerative disorders, and other diseases driven by aberrant protein expression.

Properties

IUPAC Name

N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZARWAOEIWDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Tetrahydrofuran Derivative: The starting material, 3-hydroxytetrahydrofuran, is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.

    Thiophene Derivative Preparation: Thiophen-2-ylmethanol is synthesized from thiophene through a Grignard reaction with formaldehyde, followed by reduction.

    Oxalamide Formation: The final step involves the coupling of the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 3-oxotetrahydrofuran.

    Reduction: Formation of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Antiviral Research

Several oxalamides with substituted aromatic and heterocyclic groups have been synthesized and evaluated for antiviral activity. Key examples include:

Compound 13 ():
  • Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Key Features :
    • Thiazole ring (sulfur-containing heterocycle).
    • Piperidine and hydroxyethyl substituents.
  • Properties :
    • LC-MS (APCI+): m/z 479.12 (M+H+) .
    • Antiviral activity: Demonstrated inhibition of HIV entry via CD4-binding site targeting .

Comparison :

  • The target compound replaces the thiazole and piperidine groups with thiophene and hydroxytetrahydrofuran , respectively. Thiophene’s lower electronegativity compared to thiazole may alter binding interactions. The hydroxytetrahydrofuran moiety could improve solubility relative to the acetylated piperidine in Compound 13.
Compound 14 ():
  • Structure : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.
  • Key Features :
    • Pyrrolidine ring (secondary amine).
    • Hydroxymethyl-thiazole substituent.
  • Properties :
    • LC-MS (APCI+): m/z 409.28 (M+H+) .

Comparison :

  • The target compound’s thiophene group may confer greater metabolic stability compared to thiazole, as sulfur-containing aromatics often resist oxidative degradation. However, the absence of a chlorophenyl group (present in Compound 14) might reduce lipophilicity and membrane permeability.

Oxalamides in Flavor Chemistry

Oxalamides are also explored as umami flavor enhancers. A notable example is S336 ():

  • Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • Key Features :
    • Dimethoxybenzyl and pyridyl groups.
  • Properties :
    • High potency as a umami agonist (FEMA 4233, Savorymyx® UM33) .
    • Rapid metabolism in rat hepatocytes without amide hydrolysis .

Comparison :

  • The target compound’s thiophene and hydroxytetrahydrofuran groups differ significantly from S336’s aromatic and pyridyl substituents. These structural differences likely shift applications from flavor chemistry to therapeutic contexts (e.g., antiviral or CNS drugs).

Physicochemical and Metabolic Properties

Property Target Compound (Inferred) Compound 13 (Antiviral) S336 (Umami Agonist)
Molecular Weight ~350–400 g/mol (estimated) 478.14 g/mol 356.36 g/mol
Hydrogen Bonding High (hydroxytetrahydrofuran) Moderate (thiazole, hydroxyl) Low (dimethoxybenzyl)
Metabolic Stability Moderate (thiophene resistance) Variable (thiazole oxidation) Rapid metabolism (no amide hydrolysis)
Applications Antiviral (hypothesized) HIV entry inhibition Flavor enhancement

Key Analytical Tools :

  • LC-MS : Used for purity assessment (e.g., Compound 13: 90.0% HPLC purity) .
  • X-ray Crystallography : For structural validation (Mercury CSD 2.0 cited in ).

Biological Activity

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a unique combination of a tetrahydrofuran derivative and a thiophene moiety, linked through an oxalamide functional group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4S. The key structural components include:

  • Tetrahydrofuran ring : A five-membered ring containing oxygen, which can participate in various chemical reactions.
  • Thiophene ring : A sulfur-containing aromatic ring that contributes to the compound's electronic properties.
  • Oxalamide functional group : Characterized by the presence of -C(=O)NHR, where R varies based on substituents attached to the nitrogen atoms.

These features suggest that the compound may possess properties relevant to drug design, particularly in enzyme inhibition or receptor modulation.

The mechanism of action for this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : The oxalamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene moiety may engage in π-π interactions with receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antiproliferative Activity : Sulfur-containing heterocycles related to this compound have shown potential antiproliferative effects against cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Thiophene DerivativesAnticancer properties
OxalamidesEnzyme inhibitors
Tetrahydrofuran DerivativesAntimicrobial activity

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of 3-Hydroxytetrahydrofuran : This is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using sodium borohydride.
  • Preparation of Thiophene Derivative : Thiophen-2-ylmethanol is synthesized from thiophene via a Grignard reaction with formaldehyde, followed by reduction.
  • Oxalamide Formation : The final step involves coupling the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of triethylamine.

Table 2: Synthesis Steps

StepReaction TypeReagents
1ReductionNaBH4
2Grignard ReactionFormaldehyde
3CouplingOxalyl chloride, Triethylamine

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Studies : Research has demonstrated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting that modifications on the thiophene ring could enhance these properties .
  • Enzyme Interaction Studies : Investigations into the binding affinity of oxalamides with specific enzymes have shown promising results, indicating potential therapeutic applications in diseases where enzyme regulation is crucial .

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